molecular formula C15H16N2O B10850938 N-(3-phenylpropyl)pyridine-3-carboxamide

N-(3-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B10850938
M. Wt: 240.30 g/mol
InChI Key: DGVNUZBITSWBPL-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-phenylpropyl)pyridine-3-carboxamide, also known as NPP3C, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of virology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C15H16N2OC_{15}H_{16}N_2O and features a pyridine ring substituted with a phenylpropyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of NPP3C is primarily attributed to its ability to interact with specific enzymes and receptors. It is known to inhibit the replication of several viruses, including Dengue virus (DENV) and other flaviviruses such as West Nile virus and Zika virus. The compound's mechanism involves:

  • Inhibition of Viral Replication : NPP3C has been shown to impede viral RNA replication, highlighting its potential as an antiviral agent. Structure-activity relationship (SAR) studies have indicated that specific structural elements are crucial for its antiviral efficacy .
  • Targeting Post-Entry Steps : Time-of-drug-addition experiments suggest that NPP3C acts at a post-entry stage of the viral life cycle, specifically affecting viral RNA replication without influencing translation or the formation of replication organelles .

Antiviral Activity

Recent studies have reported the half-maximal effective concentration (EC50) values for NPP3C against DENV at approximately 7.1 μM. This indicates a moderate level of antiviral activity, which is significant given the absence of current antiviral treatments for DENV .

Virus EC50 (μM) Mechanism
Dengue Virus7.1Inhibits RNA replication
West Nile VirusNot specifiedInhibits RNA replication
Zika VirusNot specifiedInhibits RNA replication

Other Biological Activities

NPP3C has also been investigated for its potential fungicidal properties. Research suggests that derivatives of N-(3-phenylpropyl)carboxamide exhibit enhanced fungicidal activity against various phytopathogenic fungi, indicating a broader spectrum of biological activity .

Case Studies

  • Dengue Virus Inhibition : A study screened a library of compounds for inhibitors against DENV and identified NPP3C as one of the top candidates. The compound demonstrated significant inhibition of DENV replication in infected cells without cytotoxic effects at the tested concentrations .
  • Fungicidal Activity : Another study focused on the synthesis of carboxamide derivatives, including NPP3C, which showed promising results in controlling phytopathogenic fungi. The findings suggest that modifications to the chemical structure can enhance antifungal properties .

Structure-Activity Relationship (SAR)

The SAR studies conducted on NPP3C revealed critical insights into how modifications to its structure can influence its biological activity. For instance:

  • Substituents on the Pyridine Ring : Variations in substituents can significantly alter the compound's binding affinity to viral targets.
  • Phenylpropyl Group Modifications : Changes in this group can enhance or diminish antiviral potency.

These findings are essential for guiding future drug development efforts aimed at optimizing NPP3C and similar compounds for therapeutic applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(3-phenylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H16N2O/c18-15(14-9-5-10-16-12-14)17-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,17,18)

InChI Key

DGVNUZBITSWBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN=CC=C2

Origin of Product

United States

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